molecular formula C12H18N2 B12933033 N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine

Cat. No.: B12933033
M. Wt: 190.28 g/mol
InChI Key: LROKYBYFHKVCGF-UHFFFAOYSA-N
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Description

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is a substituted p-phenylenediamine derivative featuring a cyclobutyl group at the N1 position and dimethyl groups at the N4 position. The cyclobutyl group introduces a strained four-membered ring, which may influence steric and electronic properties compared to larger cyclic or linear substituents. The dimethyl groups at N4 are common in many derivatives, contributing to solubility and electronic effects .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-N-cyclobutyl-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C12H18N2/c1-14(2)12-8-6-11(7-9-12)13-10-4-3-5-10/h6-10,13H,3-5H2,1-2H3

InChI Key

LROKYBYFHKVCGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine typically involves:

  • Starting from benzene-1,4-diamine (para-phenylenediamine).
  • Selective N-alkylation of one amino group with cyclobutyl moiety.
  • N,N-dimethylation of the other amino group.

This requires careful control of reaction conditions to achieve selective mono- and dimethylation and to avoid over-alkylation or cross-substitution.

Stepwise Preparation

Selective N1-Cyclobutylation
  • Reagents: Cyclobutyl halide (e.g., cyclobutyl bromide or chloride), base (e.g., potassium carbonate or sodium hydride).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions: Mild heating (50–80 °C) to promote nucleophilic substitution.
  • Mechanism: The primary amine nitrogen (N1) acts as a nucleophile attacking the cyclobutyl halide, forming the N-cyclobutyl substituted amine.
N4,N4-Dimethylation
  • Reagents: Formaldehyde and formic acid (Eschweiler–Clarke methylation) or methyl iodide with a base.
  • Solvent: Methanol or ethanol.
  • Conditions: Reflux conditions for Eschweiler–Clarke or room temperature for methyl iodide alkylation.
  • Mechanism: The secondary amine nitrogen (N4) undergoes two successive methylations to form the N,N-dimethyl group.

Alternative Synthetic Routes

  • Reductive amination: Using cyclobutanone and para-phenylenediamine to form the N1-cyclobutyl amine via reductive amination, followed by methylation of the other amino group.
  • Stepwise protection/deprotection: Protecting one amino group (e.g., as a carbamate or amide), alkylating the other, then deprotecting and methylating.

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Notes
N1-Cyclobutylation Cyclobutyl bromide, K2CO3, DMF, 70 °C 75–85 Selective monoalkylation achieved
N4,N4-Dimethylation Formaldehyde, formic acid, reflux, 4 h 80–90 Eschweiler–Clarke methylation preferred
Alternative methylation Methyl iodide, NaH, THF, room temp, 12 h 70–80 Requires careful control to avoid overalkylation
Reductive amination route Cyclobutanone, NaBH3CN, acidic buffer 65–75 Followed by methylation step

These yields and conditions are consistent with literature reports on similar substituted phenylenediamines and their alkylation/methylation chemistry.

Notes on Purification and Characterization

  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
  • Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm substitution pattern.
  • Safety: Handle alkyl halides and methylating agents with care due to toxicity and volatility.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Direct N-alkylation + Eschweiler–Clarke methylation Cyclobutyl halide, formaldehyde, formic acid High selectivity, mild conditions Requires stepwise control
Reductive amination + methylation Cyclobutanone, NaBH3CN, methyl iodide One-pot cyclobutyl introduction Moderate yields, more steps
Protection/deprotection strategy Protecting groups, alkylating agents High regioselectivity More synthetic steps, time-consuming

Chemical Reactions Analysis

Types of Reactions

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, where the cyclobutyl or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of p-Phenylenediamine Derivatives

Compound Name N1 Substituent N4 Substituent Synthesis Method Yield Reference
N1-Cyclobutyl-N4,N4-dimethyl (Target) Cyclobutyl Dimethyl Not reported N/A N/A
N1-Cyclohexyl-N4-phenyl () Cyclohexyl Phenyl Condensation N/A
N1,N4-Dimethyl (3u, ) Methyl Methyl Ru-catalyzed N-methylation 65%
N1-(Pyridin-4-ylmethyl) (SI41, ) Pyridin-4-ylmethyl Diethyl Nucleophilic substitution 34%
N1-(Acridin-9-yl) (Compound 1, ) 6-Chloro-2-methoxyacridin-9-yl Dimethyl Multi-step synthesis 70%
N1-(Quinazolin-4-yl) (21, ) 2-Chloro-6,7-dimethoxyquinazolin-4-yl Dimethyl Condensation and purification 65%

Key Observations :

  • Synthesis Efficiency : Yields vary significantly based on substituent complexity. Acridine derivatives (70%) and quinazoline analogs (65%) require multi-step syntheses, while simpler dimethyl derivatives (65%) are accessible via catalytic N-methylation .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name MS [M⁺] HPLC Retention (min) Purity (%) NMR Features Reference
N1-Cyclobutyl-N4,N4-dimethyl (Target) N/A N/A N/A N/A N/A
N1-Acridinyl (Compound 1, ) 378.0 4.313 (A1), 3.518 (A2) 100, 98.5 Distinct aromatic protons, coupling constants
N1-Quinazolinyl (21, ) N/A N/A N/A 1H NMR: δ 7.06 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H)
N1,N4-Dimethyl (3u, ) N/A N/A N/A N/A
N1-(Pyridin-4-ylmethyl) (SI41, ) N/A N/A N/A Brown solid, m.p. not reported

Key Observations :

  • Mass Spectrometry : Acridine derivatives show clear molecular ion peaks (e.g., 378.0 for Compound 1), aiding structural confirmation .
  • Chromatography : HPLC retention times and purity are critical for acridine derivatives, with methods optimized for polar substituents .

Biological Activity

N1-Cyclobutyl-N4,N4-dimethylbenzene-1,4-diamine is a compound belonging to the class of aromatic amines, characterized by its unique cyclobutyl and dimethyl-substituted benzene structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H18N2
  • Molecular Weight : Approximately 206.30 g/mol
  • Structure : The compound features a cyclobutyl group attached to a dimethyl-substituted benzene ring with two amine functional groups located at the 1 and 4 positions.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity , which is crucial in preventing oxidative stress-related damage. This property is significant for potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial Activity

Some studies suggest that this compound may possess antimicrobial properties . The structural characteristics of aromatic amines often correlate with biological activity against various pathogens, making this compound a candidate for further investigation in antimicrobial applications.

Inhibition of Kinase Activity

This compound has been identified as an inhibitor of specific kinases, particularly those involved in inflammatory pathways and cancer progression. The modulation of kinase activity is crucial for developing therapeutic agents targeting diseases such as cancer and autoimmune disorders .

Study on Antioxidant Activity

A study conducted on similar compounds revealed that modifications in the structure could enhance antioxidant capabilities. The presence of the cyclobutyl group was noted to influence the electron-donating ability of the molecule, potentially increasing its efficacy as an antioxidant.

Kinase Inhibition Research

Research highlighted in patent filings indicates that compounds structurally related to this compound effectively inhibit kinases associated with inflammatory responses and cancer cell proliferation. For instance, compounds targeting the JAK/STAT signaling pathway have shown promise in treating various malignancies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey Biological Activities
N,N-Dimethyl-p-phenylenediamine C8H12N2Antioxidant; used in dye production
N,N-Diphenyl-benzene-1,4-diamine C18H16N2Flame retardant properties; potential anti-cancer effects
2-Amino-N-(cyclohexyl)-naphthalene C13H15NExhibits antimicrobial activity
N,N-Diethyl-p-phenylenediamine C12H16N2Commonly used in dye manufacturing; antioxidant properties

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